molecular formula C22H17N3O2 B2388049 N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide CAS No. 887197-76-4

N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide

Cat. No.: B2388049
CAS No.: 887197-76-4
M. Wt: 355.397
InChI Key: SPHCXXYRSVQGRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological properties, including antifungal, antibacterial, antiviral, and antimicrobial activities

Chemical Reactions Analysis

N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified quinoxaline derivatives with altered pharmacological properties .

Scientific Research Applications

N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide involves its interaction with enzymes and receptors. The presence of the amide bond allows it to mimic natural substrates of enzymes, potentially acting as an inhibitor. The quinoxaline ring can adopt conformations that enable it to bind to active sites of kinases, enzymes involved in cellular signaling pathways. This interaction can modulate various biological processes, making the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide can be compared with other quinoxaline derivatives such as:

    Olaquindox: An antibiotic used in veterinary medicine.

    Echinomycin: An antitumor antibiotic.

    Atinoleutin: A compound with antiviral properties.

    Levomycin: An antibiotic with broad-spectrum activity.

    Carbadox: An antibiotic used in animal feed.

These compounds share the quinoxaline core structure but differ in their substituents and specific biological activities.

Properties

IUPAC Name

N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c26-20(14-15-8-2-1-3-9-15)23-17-11-5-4-10-16(17)21-22(27)25-19-13-7-6-12-18(19)24-21/h1-13H,14H2,(H,23,26)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHCXXYRSVQGRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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